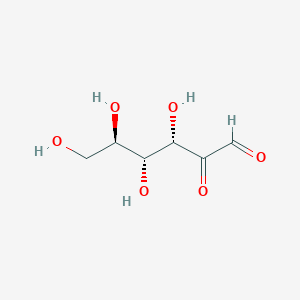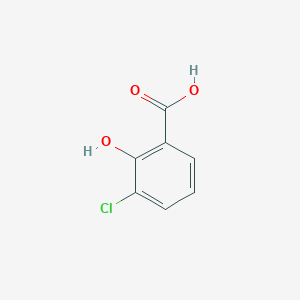
3-Chlorosalicylic acid
Overview
Description
Synthesis Analysis
The synthesis of chlorosalicylic acids, including 3-chlorosalicylic acid, often involves starting from simple and economically accessible raw materials. For example, 2,5-dichloronitrobenzene can be reduced and then undergo diazotization and carboxylation reactions under high temperature and pressure to produce chlorosalicylic acids. These methods emphasize simplicity, economic viability, and high purity of the final product, which are crucial for commercial applications (Du Xiao-y, 2015).
Molecular Structure Analysis
The molecular structure of 3-chlorosalicylic acid, particularly its conformations and photoreaction pathways, has been explored using techniques like low-temperature matrix-isolation infrared spectroscopy and density-functional-theory calculations. These studies reveal the existence of different conformers and the impact of UV irradiation on the molecular structure (Miyagawa et al., 2014).
Chemical Reactions and Properties
Photocatalytic degradation of 3-chlorosalicylic acid, such as over TiO2 membranes, underscores its reactivity and the feasibility of its breakdown into simpler substances like HCl and CO2. These reactions are significant for understanding the environmental fate of the compound and for applications in waste treatment technologies (Sabaté et al., 1991).
Physical Properties Analysis
Investigations into the physical properties of 3-chlorosalicylic acid and its derivatives, particularly in relation to their synthesis and the influence of various factors on their purity and yield, provide essential insights into optimizing production processes for industrial and research purposes. For instance, the effect of reaction conditions on the synthesis of dichlorosalicylic acids has been thoroughly studied, highlighting the importance of parameters such as reaction temperature, pressure, and solvent choice (Meng Ming-yang, 2004).
Chemical Properties Analysis
The chemical properties of 3-chlorosalicylic acid, including its reactivity and interactions with other molecules, are crucial for its applications in chemistry and materials science. Studies focusing on its coordination polymers, for instance, demonstrate its versatility and potential in catalysis and materials design (Wenliang Xu et al., 2014).
Scientific Research Applications
Protein Determination in Spinal Fluid : Meulemans (1960) found that using 3% sulphosalicylic acid or trichloroacetic acid in water with sodium sulphate yields satisfactory results for determining total protein in spinal fluid, comparable to other methods (Meulemans, 1960).
Microencapsulation of Chlorogenic Acid : Gonçalves et al. (2017) discovered that microencapsulation of chlorogenic acid in sodium alginate and modified chitosan creates stable, controlled-release particles with good antioxidant activity, highlighting its potential in food and pharmaceutical industries (Gonçalves et al., 2017).
Inhibition of Tyrosinase Activity : A study by Han et al. (2008) showed that 4-chlorosalicylic acid strongly inhibits mushroom tyrosinase activity and possesses antibacterial and antifungal properties against various bacteria and fungi (Han et al., 2008).
Dicamba Herbicide Production : Du Xiao-y (2015) noted that the synthesis of 3,6-dichlorosalicylic acid is a simple, economic method suitable for the production of dicamba herbicide, meeting high purity and commercial requirements (Du Xiao-y, 2015).
Intramolecular Hydrogen Bond Energy : Paul, Samanta, and Guchhait (2010) found that 3,5-dichlorosalicylic acid exhibits weaker intramolecular hydrogen bond energy and a higher barrier to excited state proton transfer compared to salicylic acid (Paul, Samanta, & Guchhait, 2010).
Biocidal Properties : Asaad, Grant, and Latif (1988) discovered that 5-Chloro-3-(2-nitroethenyl)-salicylic acid anilides and related substances are new polyactive biocides with molluscicidal and fungicidal activities (Asaad, Grant, & Latif, 1988).
Anti-Inflammatory and Antipyretic Agents : Sofia, Diamantis, and Ludwig (1975) found that 5-chlorosalicylic acid and related compounds are effective anti-inflammatory and antipyretic agents (Sofia, Diamantis, & Ludwig, 1975).
Health Benefits of Chlorogenic Acid : Naveed et al. (2018) highlighted that chlorogenic acid has potential health benefits, including antioxidant, antibacterial, and anti-inflammatory properties, and could serve as a natural alternative to synthetic antibiotics (Naveed et al., 2018).
Dye Degradation by Fenton Processes : Santana et al. (2019) demonstrated that 3-hydroxyanthranilic acid enhances dye degradation by Fenton processes, improving reactive oxygen species generation and decreasing energy barriers (Santana et al., 2019).
Safety And Hazards
3-Chlorosalicylic acid may cause respiratory irritation, serious eye irritation, and skin irritation . In case of contact with skin or eyes, it is advised to rinse cautiously with water for several minutes . If inhaled, the person should be moved into fresh air . If swallowed, the mouth should be rinsed and a physician should be consulted .
properties
IUPAC Name |
3-chloro-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO3/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,9H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPINMMULCRBDOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10171356 | |
| Record name | 3-Chlorosalicylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10171356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chlorosalicylic acid | |
CAS RN |
1829-32-9 | |
| Record name | 3-Chlorosalicylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1829-32-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chlorosalicylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001829329 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chlorosalicylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18854 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Chlorosalicylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10171356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chlorosalicylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.799 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-CHLOROSALICYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQE9J25ZES | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










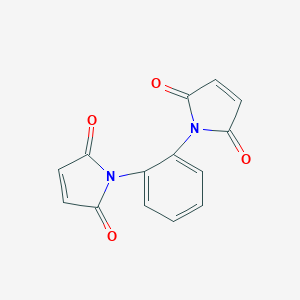
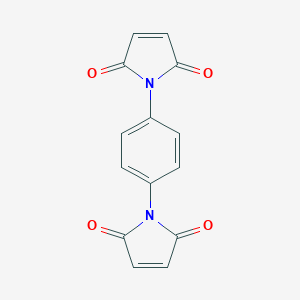
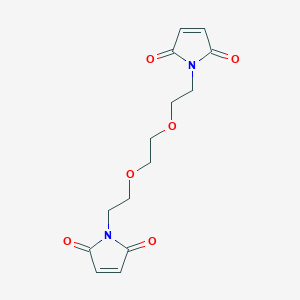
![1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione](/img/structure/B14172.png)


